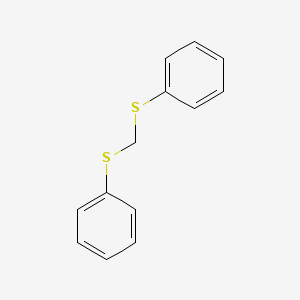

Bis(phenylthio)methane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenylsulfanylmethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPZVIALZHGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189083 | |

| Record name | (Methylenebis(thio))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-67-9 | |

| Record name | 1,1′-[Methylenebis(thio)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(phenylthio)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3561-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methylenebis(thio))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [methylenebis(thio)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(phenylthio)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EEZ74862L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile dithioacetal compound. It serves as a key intermediate in organic synthesis, particularly as an acyl anion equivalent, finding applications in the formation of carbon-carbon bonds and the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of a methylene (B1212753) source with thiophenol or its corresponding thiolate.

1.1. Reaction of Thiophenol with a Methylene Halide

A widely employed method involves the reaction of two equivalents of thiophenol with a dihalomethane, typically diiodomethane (B129776) or dichloromethane (B109758), in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions.

A common procedure involves dissolving thiophenol in ethanol, followed by the addition of sodium hydroxide (B78521) to generate sodium thiophenolate. Diiodomethane is then added, and the reaction mixture is heated to reflux. The yield for this method is reported to be around 80% after purification.[1]

1.2. Reaction of Thiophenol with Formaldehyde

Another synthetic route involves the acid-catalyzed reaction of thiophenol with formaldehyde.[1] This reaction typically utilizes a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is insoluble in water but soluble in many organic solvents.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂S₂ | [4][5] |

| Molecular Weight | 232.36 g/mol | [4][6] |

| CAS Number | 3561-67-9 | [4][6] |

| Melting Point | 34-37 °C | [6] |

| Boiling Point | 194 °C at 8 mmHg | [6] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Solubility | Insoluble in water | [1][3] |

| Flash Point | 113 °C (closed cup) | [6] |

| Index of Refraction | 1.661 | [1] |

| Molar Refractivity | 72.12 cm³ | [1] |

| Enthalpy of Vaporization | 57.85 kJ/mol | [1] |

| Vapor Pressure | 5.81E-05 mmHg at 25°C | [1] |

Detailed Experimental Protocols

The following is a detailed and reliable experimental procedure for the synthesis of this compound, adapted from Organic Syntheses.

3.1. Synthesis of this compound from Thiophenol and Dichloromethane

This procedure should be carried out in a well-ventilated fume hood due to the unpleasant odor of thiophenol.

Materials and Equipment:

-

2-L, one-necked flask

-

Magnetic stirring bar

-

250-mL, pressure-equalizing dropping funnel

-

Argon or Nitrogen source

-

Dichloromethane (distilled)

-

Thiophenol

-

10% aqueous sodium hydroxide

-

2 N hydrochloric acid

-

Anhydrous magnesium sulfate (B86663)

-

Petroleum ether

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

A dry, 2-L, one-necked flask equipped with a magnetic stirring bar and a 250-mL, pressure-equalizing dropping funnel is charged with 1.5 L of distilled dichloromethane and 79.9 g (110 mL, 0.791 mole) of triethylamine. The flask is purged with argon.

-

The solution is stirred and cooled in an ice bath.

-

A solution of 82.5 g (75.7 mL, 0.749 mole) of thiophenol in 150 mL of dichloromethane is added dropwise over 1 hour.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.

-

The triethylamine hydrochloride precipitate is removed by filtration through a fritted-glass funnel.

-

The filtrate is washed sequentially with two 200-mL portions of 10% aqueous sodium hydroxide, two 200-mL portions of 2 N hydrochloric acid, and one 300-mL portion of water.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is recrystallized from petroleum ether to yield 51.2–59.6 g (56–65%) of this compound as white crystals with a melting point of 35–37 °C.[7]

Visualization of Synthesis and Mechanisms

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from thiophenol and a methylene halide.

Caption: General workflow for the synthesis of this compound.

4.2. Reaction Mechanism

The following diagram illustrates the nucleophilic substitution mechanism for the formation of this compound from thiophenol and dichloromethane.

Caption: Reaction mechanism for this compound synthesis.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis. Its primary application is as a masked acyl anion. Deprotonation of the methylene bridge with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones). Subsequent hydrolysis of the resulting dithioacetal can yield a carbonyl group, effectively allowing for the umpolung (reactivity inversion) of a carbonyl carbon. It is also used in the synthesis of dihydroxy thioethers and as a ligand in coordination chemistry.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3561-67-9 | TCI AMERICA [tcichemicals.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]

Bis(phenylthio)methane chemical structure and IUPAC name

An In-Depth Technical Guide to Bis(phenylthio)methane

Introduction

This compound, a prominent dithioether, serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical properties make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and IUPAC Nomenclature

This compound consists of a central methylene (B1212753) group (CH₂) bonded to two phenylthio groups (-SPh). The phenylthio group comprises a sulfur atom attached to a phenyl ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1'-(methanediyldisulfanediyl)dibenzene [1]. It is also commonly known by other names, including:

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₂S₂[1][3][4] |

| Molecular Weight | 232.36 g/mol [5] |

| Appearance | Light yellow crystalline powder[1] |

| Melting Point | 34-37 °C[5] |

| Boiling Point | 194 °C at 8 mmHg[5] |

| Flash Point | 113 °C (closed cup)[5] |

| Water Solubility | Insoluble[1] |

| ACD/LogP | 4.61[1] |

| Polar Surface Area | 50.6 Ų[1] |

| Index of Refraction | 1.661[1] |

| Molar Refractivity | 72.12 cm³[1] |

| Molar Volume | 195 cm³[1] |

| Vapour Pressure | 5.81 x 10⁻⁵ mmHg at 25°C[1] |

Experimental Protocols: Synthesis

This compound can be synthesized through several methods. A common and effective laboratory-scale preparation involves the reaction of thiophenol with a methylene source, such as diiodomethane (B129776) or formaldehyde.

Synthesis from Thiophenol and Diiodomethane

This protocol involves the nucleophilic substitution of iodide from diiodomethane by the thiophenolate anion.

Reactants and Reagents:

-

Thiophenol (C₆H₅SH)

-

Diiodomethane (CH₂I₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Absolute ethanol (B145695) (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Petroleum ether

-

Water (H₂O)

Procedure:

-

Dissolve thiophenol in absolute ethanol.

-

Add sodium hydroxide to the solution to form sodium thiophenolate in situ.

-

Slowly add diiodomethane to the reaction mixture, ensuring the temperature does not exceed 80°C.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Evaporate the majority of the ethanol under reduced pressure.

-

To the residue, add water and diethyl ether to partition the product into the organic layer.

-

Separate the ether layer and wash it with an aqueous alkali solution, followed by water.

-

Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Evaporate the ether to obtain the crude product.

-

Recrystallize the crude product from petroleum ether to yield pure this compound. A typical yield for this process is around 80%[1].

Caption: Workflow for the synthesis of this compound.

Synthesis from Thiophenol and Formaldehyde

An alternative method involves the acid-catalyzed reaction of thiophenol with formaldehyde[1].

Reactants and Reagents:

-

Thiophenol (C₆H₅SH)

-

Formaldehyde (CH₂O)

-

p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

Benzene (C₆H₆) as a solvent

Procedure:

-

Combine thiophenol, formaldehyde, and a catalytic amount of p-TsOH in benzene.

-

Heat the reaction mixture, typically for around 10 hours, often with azeotropic removal of water.

-

After the reaction is complete, the mixture is worked up by washing with an aqueous base and water, followed by drying and removal of the solvent.

-

The crude product can then be purified by recrystallization or chromatography.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis with several key applications:

-

Acyl Anion Equivalent: It can be deprotonated at the central methylene carbon to form a nucleophilic carbanion. This carbanion serves as an acyl anion equivalent, which can react with various electrophiles. This functionality is advantageous over the use of 1,3-dithiane (B146892) in certain synthetic contexts[5].

-

Dithioether Ligand: As a dithioether, it can act as a ligand, forming coordination complexes with various metal ions, such as silver(I) and copper(I)[5]. These complexes can have interesting structural and catalytic properties.

-

Synthesis of Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of dihydroxy thioethers and the natural product (-)-rasfonin[5][6].

-

Preparation of Vinyl Sulfides: this compound is also employed in the preparation of vinyl sulfides[5].

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (CAS 3561-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]

- 6. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(phenylthio)methane. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Core Properties of this compound

This compound, also known as Formaldehyde (B43269) diphenyl mercaptal, is a sulfur-containing organic compound.[1][2] It serves as a versatile reagent in organic synthesis.

Physical Properties

This compound is a light yellow crystalline powder at room temperature.[3] It is generally described as a white to light yellow solid or crystalline powder.[4][5] The compound is insoluble in water.[3]

| Property | Value | Unit | Source |

| Molecular Formula | C13H12S2 | [2][3][4] | |

| Molecular Weight | 232.36 | g/mol | [1] |

| Appearance | Light yellow crystalline powder | [3] | |

| Melting Point | 34-37 | °C | |

| 32 - 37 | °C | [6] | |

| 33.5-39.5 | °C | [4] | |

| Boiling Point | 194 | °C | at 8 mmHg |

| Flash Point | 113 | °C | (closed cup) |

| Density | 1.191 | g/cm³ | (Predicted) |

| Vapour Pressure | 5.81E-05 | mmHg | at 25°C[3] |

| Water Solubility | Insoluble | [3] |

Chemical and Spectroscopic Properties

Key chemical identifiers and spectroscopic data are crucial for the accurate identification and application of this compound.

| Identifier/Spectrum | Value/Information | Source |

| CAS Number | 3561-67-9 | |

| InChI Key | ZHUPZVIALZHGGP-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |

| ¹H NMR | Spectrum available | |

| ¹³C NMR | Spectrum available | |

| IR Spectrum | Spectrum available | |

| Mass Spectrum | Spectrum available |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Method 1: From Formaldehyde and Thiophenol

This method involves the reaction of formaldehyde with thiophenol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve thiophenol in benzene.

-

Reagent Addition: Add formaldehyde and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction Conditions: Heat the mixture to reflux for 10 hours. Water formed during the reaction is removed by azeotropic distillation using the Dean-Stark trap.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

Method 2: From Diiodomethane (B129776) and Sodium Thiophenolate

This alternative synthesis involves the reaction of diiodomethane with sodium thiophenolate.[3]

Experimental Protocol:

-

Preparation of Sodium Thiophenolate: Dissolve thiophenol in absolute ethanol. Add sodium hydroxide (B78521) to form a solution of sodium thiophenolate in ethanol.[3]

-

Reaction Setup: In a separate reaction vessel, add the prepared sodium thiophenolate solution.

-

Reagent Addition: Slowly add diiodomethane to the solution, ensuring the temperature does not exceed 80°C.[3]

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux for 1 hour.[3]

-

Work-up: Evaporate the majority of the ethanol. Add water and diethyl ether to the residue and separate the layers. Wash the ether layer with a dilute sodium hydroxide solution and then with water.[3]

-

Purification: Dry the ether layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from petroleum ether to yield pure this compound.[3] The reported yield for this method is 80%.[3]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate. It can be used to produce bis-benzenesulfonyl-methane by oxidation with chromium trioxide in glacial acetic acid.[3] Furthermore, it is utilized in the synthesis of various compounds, including dihydroxy thioethers, organometallic complexes, and diphenyl dithioacetals.

Safety and Handling

This compound is known to cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[3]

Handling Precautions:

-

Use only in a well-ventilated area.[3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3][7]

-

Avoid breathing dust.[6]

-

Wash skin thoroughly after handling.[7]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for several minutes and seek medical advice.[3][6][7]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[6][7] If skin irritation occurs, get medical advice.[7][8]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][6]

Storage:

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a chemical building block in organic synthesis. Therefore, diagrams of signaling pathways are not applicable to this compound. The experimental workflows for its synthesis are detailed in the synthesis section of this document.

References

- 1. This compound (CAS 3561-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 3561-67-9 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 3561-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of Bis(phenylthio)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(phenylthio)methane, a dithioacetal compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Molecular Structure and Properties

This compound, also known as formaldehyde (B43269) diphenyl mercaptal, possesses the chemical formula C₁₃H₁₂S₂.[1][2] Its structure consists of a central methylene (B1212753) group bonded to two phenylthio (-SPh) moieties.

Key Identifiers:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methylene protons and the protons of the two phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

| ~4.1-4.4 | Singlet | 2H | Methylene Protons (CH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135-137 | C (ipso, aromatic) |

| ~128-130 | CH (ortho/meta, aromatic) |

| ~126-128 | CH (para, aromatic) |

| ~39-41 | CH₂ (methylene) |

Note: The specific chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-S bonds, as well as aromatic C=C stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Methylene C-H Stretch |

| ~1580, 1480, 1440 | Medium-Strong | Aromatic C=C Stretching |

| ~1090, 1025 | Medium | Aromatic C-H in-plane bending |

| ~740, 690 | Strong | Aromatic C-H out-of-plane bending / C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 232 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - SPh]⁺ |

| 109 | Medium | [PhS]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[7] A high-field NMR spectrometer is used to acquire the ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

5.2. Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (MS) Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]

- 6. This compound | 3561-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Bis(phenylthio)methane as a Formaldehyde Equivalent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis(phenylthio)methane, a key reagent in organic synthesis, celebrated for its role as a formaldehyde (B43269) anion equivalent. This functionality allows for a reversal of the typical electrophilic reactivity of formaldehyde's carbon atom, a concept known as "umpolung".[1][2][3] This document details its synthesis, core reactivity, applications, and provides specific experimental protocols for its use.

Introduction: The Concept of Umpolung

In standard organic reactions, the carbonyl carbon of formaldehyde possesses a partial positive charge, rendering it an electrophile.[2] The concept of umpolung, or polarity inversion, chemically modifies a functional group to reverse this inherent polarity.[3] Dithioacetals, such as this compound, are classic examples of reagents that enable carbonyl umpolung.[3]

By converting formaldehyde into this compound, the methylene (B1212753) protons become sufficiently acidic to be removed by a strong base. This generates a nucleophilic carbanion, which effectively serves as a masked acyl anion or, in this specific case, a formaldehyde anion synthon.[3][4] This nucleophilic "CH(SPh)₂⁻" can then react with a variety of electrophiles to form new carbon-carbon bonds, a cornerstone of molecular construction in drug development and complex molecule synthesis.[5]

Synthesis of this compound

This compound, also known as formaldehyde diphenyl mercaptal, is typically synthesized from the reaction of formaldehyde with thiophenol.[6][7] An alternative reported method involves the reaction of thiophenol with diiodomethane (B129776) in the presence of a base.[6]

Reactivity and Mechanism

The utility of this compound lies in the acidity of its methylene protons, which are flanked by two sulfur atoms. Treatment with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), readily deprotonates the central carbon to form a resonance-stabilized carbanion.[8] This anion is a potent nucleophile.

The general workflow is as follows:

-

Deprotonation: Formation of the lithiated intermediate.

-

Alkylation/Addition: Reaction of the carbanion with an electrophile (e.g., alkyl halides, epoxides, aldehydes, ketones).

-

Hydrolysis: Removal of the dithioacetal protecting group to unmask the carbonyl functionality. This step is often accomplished using reagents like mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS).

This sequence effectively achieves a one-carbon homologation, converting an electrophile E-X into the corresponding aldehyde E-CHO.

Applications and Scope

The formaldehyde anion methodology using this compound has been applied in the synthesis of various organic molecules, including natural products.[4] Its versatility is demonstrated by its reaction with a wide range of electrophiles.

| Electrophile Type | Product Type | Typical Yield (%) | Notes |

| Primary Alkyl Halide (R-Br) | Aldehyde (R-CH₂-CHO) | 70-95 | Generally high yields for unhindered halides. |

| Secondary Alkyl Halide | Aldehyde | 50-80 | Yields can be lower due to steric hindrance. |

| Epoxide | β-Hydroxy Aldehyde | 75-90 | Regioselective attack at the less substituted carbon. |

| Aldehyde (R'-CHO) | α-Hydroxy Aldehyde | 60-85 | Forms a new stereocenter. |

| Ketone (R'-CO-R'') | α-Hydroxy Ketone | 65-90 | Useful for constructing tertiary alcohols. |

| α,β-Unsaturated Ketone | 1,4-Adduct | 70-95 | Demonstrates conjugate addition reactivity. |

Note: Yields are representative and can vary significantly based on substrate, specific reagents, and reaction conditions.

Detailed Experimental Protocols

A. Synthesis of this compound [6]

This procedure is adapted from a known method for preparing dithioacetals.

-

Reagents:

-

Thiophenol (2.0 eq)

-

Aqueous Formaldehyde (37% w/w, 1.0 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add thiophenol and toluene.

-

Add aqueous formaldehyde and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux. Water is collected azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from petroleum ether or ethanol (B145695) to yield this compound as a light yellow crystalline solid.[6]

-

B. Generation of the Anion and Reaction with an Electrophile (Example: Alkylation with 1-Bromobutane)

-

Reagents:

-

This compound (1.0 eq)

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes)

-

1-Bromobutane (B133212) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in anhydrous THF in a flame-dried, three-neck flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. A color change (typically to yellow/orange) indicates anion formation. Stir for 30-60 minutes at this temperature.

-

Add 1-bromobutane dropwise to the solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The resulting crude product, 1,1-bis(phenylthio)pentane, can be purified by column chromatography on silica (B1680970) gel.

-

C. Hydrolysis of the Dithioacetal to the Aldehyde (Pentanal)

-

Reagents:

-

1,1-bis(phenylthio)pentane (from step B)

-

Mercury(II) chloride (HgCl₂, 2.2 eq)

-

Calcium carbonate (CaCO₃, 2.2 eq)

-

Aqueous acetonitrile (B52724) (e.g., 9:1 MeCN/H₂O)

-

-

Procedure:

-

Dissolve the 1,1-bis(phenylthio)pentane in aqueous acetonitrile.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.

-

Dilute the filtrate with water and extract with diethyl ether.

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product, pentanal, is volatile) to yield the final aldehyde.

-

References

An In-depth Technical Guide to Umpolung Chemistry with Dithioacetals

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis, the ability to strategically form carbon-carbon bonds is paramount. Traditional synthesis often relies on the inherent electrophilicity of the carbonyl carbon. "Umpolung," or polarity inversion, is a powerful concept that temporarily reverses this reactivity, transforming an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2][3] This guide provides a comprehensive technical overview of umpolung chemistry, focusing on the pivotal role of dithioacetals, particularly 1,3-dithianes, in achieving this transformation. Through the seminal Corey-Seebach reaction, this methodology provides access to complex molecular architectures, such as α-hydroxy ketones and 1,2-diketones, that are otherwise challenging to synthesize.[1][4][5] This document details the core principles, reaction workflows, detailed experimental protocols, and quantitative data to serve as an essential resource for professionals in chemical research and development.

The Core Concept of Umpolung

The term "umpolung" (German for "reversed polarity") describes the chemical modification of a functional group to invert its standard polarity.[2] The carbonyl group is a classic example; the carbon atom is inherently electrophilic (an acyl cation synthon) due to the greater electronegativity of the oxygen atom.[2][3] Umpolung strategy aims to make this carbon nucleophilic, effectively creating a "masked" acyl anion.[3][5][6][7]

The most robust and widely used method to achieve this involves converting the aldehyde into a cyclic dithioacetal, typically a 1,3-dithiane (B146892).[1][7] The protons on the carbon atom situated between the two sulfur atoms (the C-2 position) exhibit enhanced acidity (pKa ≈ 31) compared to a standard methylene (B1212753) group.[8] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting conjugate base.[9] Consequently, this C-2 proton can be abstracted by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a potent carbon nucleophile—a lithiated 1,3-dithiane.[1][4][6] This carbanion is a versatile acyl anion equivalent, ready to react with a wide array of electrophiles.[4][5][7]

Caption: Reversal of polarity (Umpolung) of a carbonyl carbon.

The Corey-Seebach Reaction: A Step-by-Step Workflow

The Corey-Seebach reaction is the quintessential application of dithiane-mediated umpolung, providing a structured pathway for nucleophilic acylation.[4][5] The process can be broken down into four principal stages: dithioacetal formation, deprotonation, C-C bond formation with an electrophile, and finally, deprotection to reveal the new carbonyl compound.[4][10]

-

Thioacetal Formation : An aldehyde is treated with 1,3-propanedithiol (B87085) in the presence of an acid catalyst (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) to form the stable 1,3-dithiane ring.[4][7][11]

-

Deprotonation : The 1,3-dithiane is treated with a strong base, typically n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-40 to -20 °C) to generate the 2-lithio-1,3-dithiane intermediate.[4][5][6]

-

Alkylation/Acylation : The nucleophilic lithiated dithiane is reacted with a suitable electrophile. This can include alkyl halides, arenesulfonates, epoxides, aldehydes, ketones, and acyl chlorides.[1][4][5] This step forges the key carbon-carbon bond.

-

Deprotection (Hydrolysis) : The dithioacetal group is removed to unveil the final ketone product. Classic methods often employ mercury(II) salts like HgCl₂.[1][4] However, due to toxicity concerns, numerous milder, metal-free alternatives have been developed.[12]

Caption: The experimental workflow of the Corey-Seebach reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures for the key steps in a typical Corey-Seebach sequence.

Protocol 1: Formation of a 1,3-Dithiane

This procedure describes the protection of an aldehyde as its corresponding 1,3-dithiane.

-

Reagents & Equipment : Aldehyde (1.0 eq.), 1,3-propanedithiol (1.1 eq.), Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq.), anhydrous dichloromethane (B109758) (DCM), round-bottom flask, magnetic stirrer.

-

Procedure :

-

Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add 1,3-propanedithiol to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the Lewis acid catalyst dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Generation of 2-Lithio-1,3-dithiane[6]

This protocol details the deprotonation of 1,3-dithiane to form the nucleophilic species.

-

Reagents & Equipment : 1,3-Dithiane (1.0 eq., 1.20 g, 10.0 mmol), n-butyllithium (1.1 eq., 4.4 mL of 2.5 M solution in hexanes, 11.0 mmol), anhydrous tetrahydrofuran (THF, 40 mL), flame-dried 100-mL round-bottom flask, magnetic stirrer, syringes, septa, inert gas inlet, low-temperature bath (-40 °C to -20 °C).

-

Procedure :

-

Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar under a stream of argon and allow it to cool to room temperature.

-

Charge the flask with 1,3-dithiane and add anhydrous THF via syringe.[6]

-

Cool the reaction mixture to between -40 °C and -20 °C using a dry ice/acetone or similar cooling bath.[6]

-

Add n-butyllithium dropwise to the stirred solution over 10-15 minutes. A pale yellow color may develop.[6]

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of 2-lithio-1,3-dithiane.[6] The resulting solution is ready for reaction with an electrophile.

-

Protocol 3: Alkylation of 2-Lithio-1,3-dithiane

This procedure outlines the C-C bond formation step.

-

Reagents & Equipment : Solution of 2-lithio-1,3-dithiane (from Protocol 4.2), electrophile (1.0-1.2 eq., e.g., alkyl halide or arenesulfonate), anhydrous THF.

-

Procedure :

-

To the freshly prepared solution of 2-lithio-1,3-dithiane at -20 °C, add a solution of the electrophile in anhydrous THF dropwise via syringe.

-

Allow the reaction to stir at low temperature for 1 hour, then warm slowly to room temperature. For less reactive electrophiles like arenesulfonates, the reaction may require stirring for up to 24 hours at room temperature.[13]

-

Monitor the reaction by TLC. Upon completion, quench by slowly adding water.

-

Perform an aqueous workup by extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting 2-alkyl-1,3-dithiane by column chromatography.

-

Protocol 4: Deprotection of the Dithioacetal

Two representative methods for regenerating the carbonyl group are presented.

Method A: Classic Deprotection with Mercury(II) Chloride [1][4]

-

Reagents & Equipment : 2-Alkyl-1,3-dithiane (1.0 eq.), mercury(II) chloride (HgCl₂, 2.5 eq.), calcium carbonate (CaCO₃, 5.0 eq.), 90% aqueous acetonitrile (B52724) (or acetone/water), round-bottom flask.

-

Procedure :

-

Dissolve the 2-alkyl-1,3-dithiane in a mixture of acetonitrile and water (9:1).

-

Add CaCO₃ followed by HgCl₂ to the solution.

-

Stir the resulting suspension vigorously at room temperature for 1-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.

-

Concentrate the filtrate to remove the organic solvent.

-

Extract the aqueous residue with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the ketone product.

-

Method B: Mild, Metal-Free Deprotection with TMSCl/NaI [14][15]

-

Reagents & Equipment : Dithioacetal (1.0 eq., 100 mg), sodium iodide (NaI, 10-20 eq.), trimethylsilyl (B98337) chloride (TMSCl, 10-20 eq.), acetonitrile (MeCN), round-bottom flask.

-

Procedure :

-

Stir a mixture of the dithioacetal and NaI (10 eq.) in MeCN for 5 minutes at room temperature.[14]

-

Add TMSCl (10 eq.) to the solution and continue stirring. For more robust dithianes, the reaction may require heating to 60 °C and using 20 eq. of each reagent.[14][15]

-

Monitor the reaction by TLC for 2-24 hours.[14]

-

Upon completion, quench with a saturated Na₂S₂O₃ solution and neutralize with saturated NaHCO₃ solution.

-

Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the product.

-

Quantitative Data and Substrate Scope

The Corey-Seebach reaction is highly versatile, and yields are generally good to excellent across a range of substrates.

Table 1: Representative Yields for Alkylation of Lithiated Dithianes

| Entry | Dithiane Derivative | Electrophile | Product | Yield (%) | Reference |

| 1 | 2-Lithio-1,3-dithiane | n-Butyl benzenesulfonate | 2-Butyl-1,3-dithiane | 90 | [13] |

| 2 | 2-Lithio-1,3-dithiane | n-Hexyl benzenesulfonate | 2-Hexyl-1,3-dithiane | 85 | [13] |

| 3 | 2-Phenyl-2-lithio-1,3-dithiane | n-Butyl benzenesulfonate | 2-Butyl-2-phenyl-1,3-dithiane | 95 | [13] |

| 4 | 2-Lithio-1,3-dithiane | 3-Chloro-2,4-pentanedione | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | High | [16] |

| 5 | 2-Lithio-1,3-dithiane | Ethylene Oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | High | [9] |

Table 2: Comparison of Yields for Dithioacetal Deprotection Methods

| Entry | Substrate | Method | Conditions | Yield (%) | Reference |

| 1 | 2-Methyl-2-(4-chlorophenyl)-1,3-dithiolane | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃ | Grinding, RT, 15 min | 98 | [17] |

| 2 | 2-Phenyl-1,3-dithiane | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃ | Grinding, RT, 5 min | 99 | [17] |

| 3 | 2,2-Diphenyl-1,3-dithiane | TMSCl/NaI | MeCN, 60 °C, 24 h (20 eq.) | 92 | [14][15] |

| 4 | 2-(Naphthalen-2-yl)-1,3-dithiane | TMSCl/NaI | MeCN, RT, 24 h (10 eq.) | 95 | [14][15] |

| 5 | 2-(4-Methoxyphenyl)-1,3-dithiolane | TMSCl/NaI | MeCN, RT, 2 h (10 eq.) | 98 | [14][15] |

Conclusion

Umpolung chemistry, particularly through the use of dithioacetal intermediates as pioneered by Corey and Seebach, represents a paradigm shift in retrosynthetic analysis and chemical synthesis. It provides a reliable and versatile methodology for converting traditionally electrophilic carbonyl carbons into potent nucleophiles, thereby enabling the construction of complex molecular frameworks that are inaccessible through conventional pathways. This guide has provided the core concepts, workflows, and detailed protocols necessary for the practical application of this chemistry. For researchers and drug development professionals, a thorough understanding and mastery of these techniques are invaluable for the innovative and efficient synthesis of novel chemical entities.

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. rjstonline.com [rjstonline.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Thioacetal - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Stability and Storage of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for bis(phenylthio)methane. The information is compiled from material safety data sheets, chemical supplier information, and general principles of chemical stability testing. While specific quantitative stability data for this compound is limited in publicly available literature, this document outlines the expected stability profile and provides detailed protocols for its assessment.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 3561-67-9 | [1][2] |

| Molecular Formula | C₁₃H₁₂S₂ | [1][2] |

| Molecular Weight | 232.36 g/mol | [2] |

| Appearance | White to light yellow crystalline powder/solid | [3][4] |

| Melting Point | 34-37 °C (lit.) | [2] |

| Boiling Point | 194 °C at 8 mmHg (lit.) | [2] |

| Solubility | Insoluble in water | [3] |

| Vapor Pressure | 5.81E-05 mmHg at 25°C | [3] |

Stability Profile

This compound is generally stable under standard laboratory conditions. However, its thioacetal functional group is susceptible to degradation under specific environmental stresses.

General Stability:

-

The product is chemically stable under standard ambient conditions (room temperature).

Incompatibilities:

-

Strong Oxidizing Agents: Thioethers are readily oxidized to sulfoxides and sulfones. Contact with strong oxidizing agents will lead to the degradation of this compound.

-

Strong Acids: While more stable than acetals, thioacetals can undergo hydrolysis under strongly acidic conditions to yield the corresponding aldehyde (formaldehyde) and thiol (thiophenol).

-

Strong Bases: Strong bases can deprotonate the methylene (B1212753) bridge, leading to potential side reactions.

-

Strong Reducing Agents: May cause cleavage of the carbon-sulfur bonds.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage. | Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |

| Light | Store in a light-resistant container. | Protects from potential photodegradation. |

| Ventilation | Store in a well-ventilated area. | General laboratory safety practice. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

General Preparation for Forced Degradation Studies

Objective: To prepare stock solutions and control samples for stress testing.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Prepare a control sample by diluting the stock solution with the solvent to the final concentration that will be used for analysis. This sample should be protected from the stress conditions (e.g., stored at low temperature in the dark).

Thermal Degradation (Dry Heat)

Objective: To assess the stability of this compound when exposed to elevated temperatures.

Methodology:

-

Place a solid sample of this compound in a controlled temperature oven at a specified temperature (e.g., 60°C, 80°C).

-

For solution-state stability, place a vial containing the stock solution in a heating block or oven at a specified temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours).

-

For solid samples, dissolve in a suitable solvent to a known concentration before analysis. For solution samples, cool to room temperature before analysis.

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV).

Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

-

Expose a solid sample or a solution of this compound to a light source with a controlled output (e.g., a photostability chamber with a xenon or metal halide lamp).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions to serve as a dark control.

-

Withdraw samples at defined time intervals.

-

Prepare the samples for analysis as described in the thermal degradation protocol.

-

Analyze the samples by a suitable stability-indicating method.

Hydrolytic Degradation (Acidic and Basic Conditions)

Objective: To determine the rate and extent of hydrolysis of this compound in acidic and basic environments.

Methodology:

-

Acidic Hydrolysis:

-

Add an equal volume of a suitable acidic solution (e.g., 0.1 M HCl) to the stock solution of this compound.

-

Maintain the solution at a controlled temperature (e.g., room temperature or 60°C).

-

Withdraw samples at various time points.

-

Neutralize the samples with an appropriate base (e.g., 0.1 M NaOH) before analysis.

-

-

Basic Hydrolysis:

-

Add an equal volume of a suitable basic solution (e.g., 0.1 M NaOH) to the stock solution.

-

Maintain the solution at a controlled temperature.

-

Withdraw samples at various time points.

-

Neutralize the samples with an appropriate acid (e.g., 0.1 M HCl) before analysis.

-

-

Analyze the neutralized samples by a suitable stability-indicating method.

Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the stock solution of this compound.

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Monitor the reaction by taking samples at different time points.

-

Analyze the samples by a suitable stability-indicating method. It may be necessary to quench the reaction before analysis (e.g., with a reducing agent like sodium bisulfite), ensuring the quenching agent does not interfere with the analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[10]

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated under stress conditions:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 3561-67-9 | TCI AMERICA [tcichemicals.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. ijcrt.org [ijcrt.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Safety and Handling of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Bis(phenylthio)methane (CAS No: 3561-67-9), a compound of interest in synthetic chemistry and with potential applications in drug development. This document outlines its physical and chemical properties, potential hazards, safe handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as formaldehyde (B43269) diphenyl mercaptal, is a sulfur-containing organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂S₂ | [1] |

| Molecular Weight | 232.37 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 34-37 °C | [2] |

| Boiling Point | 194 °C at 8 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | General chemical principles |

| Purity | Typically >97% (GC) | [1] |

Hazard Identification and Safety Precautions

Hazard Classification:

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is mandatory:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood. For weighing and transfers, a dust mask (N95) may be sufficient if ventilation is adequate.[2] |

| Skin and Body Protection | A laboratory coat is required. For larger quantities, chemical-resistant aprons and boots are recommended. |

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The storage class for this compound is 11 - Combustible Solids.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiophenol with a suitable one-carbon electrophile, such as dichloromethane (B109758), in the presence of a base. The following is a representative experimental protocol.

Materials:

-

Thiophenol

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a concentrated solution.

-

Add thiophenol and the phase-transfer catalyst to the flask.

-

To this stirring mixture, add dichloromethane dissolved in the organic solvent (e.g., toluene) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical for successful purification.

Solvent Selection:

Based on the nonpolar nature of this compound, a nonpolar solvent or a mixture of solvents with differing polarities is recommended. A common approach is to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A likely effective solvent system would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane .

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

To the hot filtrate, slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the less polar one), and dry under vacuum.

Potential Applications in Drug Development and Signaling Pathways

While this compound itself is not an approved drug, derivatives and related thioether compounds have shown potential in modulating biological pathways relevant to diseases such as diabetes. A patent application suggests that derivatives of bis(p-hydroxyphenylthio)methane may have a role in inhibiting the progression of insulin-dependent diabetes mellitus.

The precise mechanism of action is not fully elucidated, but research on other thioether compounds suggests a potential role as α-glucosidase inhibitors . α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and help manage blood glucose levels.

Below is a conceptual diagram illustrating a hypothetical signaling pathway for the management of blood glucose levels involving the inhibition of α-glucosidase by a thioether compound.

Caption: Hypothetical mechanism of action for a thioether compound in blood glucose regulation.

Toxicological Information and In Silico Prediction

As previously stated, specific experimental toxicological data for this compound is limited. In the absence of such data, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict potential toxicity.

QSAR Principles:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[3] These models are built using data from a series of structurally related compounds with known toxicities. By analyzing the structural features that contribute to toxicity, predictions can be made for new or untested compounds.

Predictive Toxicology for this compound:

A QSAR analysis for this compound would likely consider the following molecular descriptors:

-

Lipophilicity (logP): The two phenyl rings and thioether linkages suggest a high degree of lipophilicity, which could influence its absorption, distribution, and potential for bioaccumulation.

-

Electronic Properties: The electron-donating or -withdrawing nature of substituents on the phenyl rings can influence the reactivity of the thioether moiety. Studies on substituted thiophenols have shown that electron-releasing groups can increase cytotoxicity.[4]

-

Steric Factors: The size and shape of the molecule can affect its ability to interact with biological targets.

Based on the structure of this compound, a qualitative prediction would suggest that its toxicity profile would be influenced by the metabolism of the thioether linkages and the potential for the formation of reactive metabolites. The phenyl groups could also undergo metabolic transformations.

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Logical Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a research and development setting.

Caption: Safe handling workflow for this compound.

This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel to be thoroughly familiar with this information before working with this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. This compound | 3561-67-9 [sigmaaldrich.com]

- 2. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]

- 3. Prediction of acute mammalian toxicity using QSAR methods: a case study of sulfur mustard and its breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity, and QSAR analysis of X-thiophenols in rapidly dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Bis(phenylthio)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(phenylthio)methane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on fundamental chemical principles, alongside detailed experimental protocols for determining precise solubility in a laboratory setting.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular structure.[1] this compound, with the structure CH₂(SC₆H₅)₂, possesses two phenylthio groups attached to a central methylene (B1212753) bridge. While the sulfur-carbon and carbon-hydrogen bonds have low polarity, the two large, nonpolar phenyl groups and the overall molecular structure suggest that this compound is a relatively nonpolar compound.

Therefore, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents, especially those capable of hydrogen bonding like water and short-chain alcohols.[1][4]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | Both solute and solvent are nonpolar, leading to favorable van der Waals interactions.[3][4] |

| Weakly Polar | Diethyl Ether | High to Moderate | The ether's slight polarity may have a minor negative impact, but the large nonpolar regions should still allow for good solvation. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds and should effectively solvate the nonpolar phenyl groups. |

| Acetone (B3395972) | Moderate | The ketone group in acetone introduces significant polarity, which may reduce solubility compared to nonpolar solvents. | |

| Acetonitrile | Low to Moderate | Acetonitrile is a relatively polar solvent and is less likely to favorably interact with the nonpolar structure of this compound. | |

| Polar Protic | Ethanol (B145695) | Low | The hydroxyl group and hydrogen bonding capability of ethanol make it a poor solvent for nonpolar compounds.[1][4] |

| Methanol | Very Low | Methanol is more polar than ethanol, further reducing its ability to dissolve nonpolar solutes.[4] | |

| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is not expected to dissolve the nonpolar this compound.[1] |

Factors Influencing Solubility

Several factors can influence the solubility of a solid organic compound like this compound in a given solvent:

-

Temperature : For most organic solids, solubility increases with increasing temperature.[5][6] This is because the additional thermal energy helps to overcome the intermolecular forces in both the solid solute and the solvent.[6]

-

Solvent Polarity : As detailed in the table above, a close match between the polarity of the solute and the solvent is the most critical factor for high solubility.[1][2][3]

-

Molecular Size : In a homologous series, as the molecular size and the nonpolar carbon chain length increase, the solubility in polar solvents generally decreases.[1][2]

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The method described here is a common approach for determining the solubility of a solid in an organic solvent at a specific temperature.

Objective: To determine the maximum mass of this compound that can be dissolved in a given volume of an organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with sealable caps

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with constant agitation to ensure maximum dissolution.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully extract a precise volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Filter the extracted supernatant using a syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (34-37 °C).[7]

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty dish/vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for extraction (mL)) * 100

-

The workflow for this experimental protocol is illustrated in the diagram below.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 7. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Aldehydes using Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals and other complex molecules. One powerful method for the preparation of aldehydes involves the use of bis(phenylthio)methane as a formyl anion equivalent. This approach is a classic example of "umpolung," or the inversion of polarity of the carbonyl carbon atom. By converting the electrophilic carbon of a masked formaldehyde (B43269) into a nucleophilic species, C-C bond formation can be achieved with a variety of electrophiles. Subsequent hydrolysis of the resulting thioacetal unmasks the aldehyde functionality.